molecular formula C18H16N2O3 B2997370 N-(4-acetamidophenyl)-2H-chromene-3-carboxamide CAS No. 887346-37-4

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2997370
CAS No.: 887346-37-4
M. Wt: 308.337
InChI Key: KGISUBKQZUVDMG-UHFFFAOYSA-N
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Description

    Reactants: The chromene intermediate, an appropriate amine, and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature to yield the final product, N-(4-acetamidophenyl)-2H-chromene-3-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of packed bed reactors with supported metal catalysts can facilitate the hydrogenation and acetylation steps, while automated systems can control reaction parameters to ensure consistent product quality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-acetamidophenol, which is then subjected to a series of reactions to introduce the chromene and carboxamide functionalities.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboxamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISUBKQZUVDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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